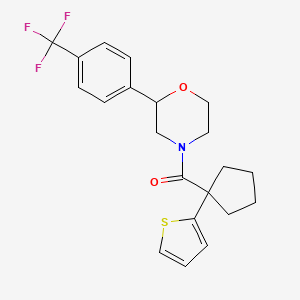

(1-(Thiophen-2-yl)cyclopentyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-(Thiophen-2-yl)cyclopentyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone is a useful research compound. Its molecular formula is C21H22F3NO2S and its molecular weight is 409.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (1-(Thiophen-2-yl)cyclopentyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone , with the molecular formula C21H22F3NO2S and a molecular weight of approximately 409.47 g/mol, is a synthetic organic compound that has garnered interest for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity based on available research findings, case studies, and data analysis.

Chemical Structure

The IUPAC name for this compound is (1-thiophen-2-ylcyclopentyl)-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone . The structure includes a thiophene ring, a cyclopentane moiety, and a morpholine group, which are known to contribute to various biological interactions.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

- Antidepressant-like effects : Similar compounds have shown potential as antidepressants by acting on serotonin receptors.

- Anti-inflammatory properties : The presence of trifluoromethyl groups often enhances bioactivity in anti-inflammatory pathways.

- Anticancer activity : Compounds with similar scaffolds have been evaluated for their ability to inhibit cancer cell proliferation.

Data Table of Biological Activities

Case Studies and Research Findings

-

Antidepressant Activity :

A study highlighted the potential of similar compounds to act as ligands for the 5-HT1A and 5-HT7 serotonin receptors. These receptors are crucial in the modulation of mood and anxiety disorders. The efficacy of these compounds was evaluated through binding affinity assays and behavioral models in rodents, indicating significant antidepressant-like effects at specific dosages . -

Anti-inflammatory Effects :

Research into the anti-inflammatory properties of structurally related compounds demonstrated their ability to reduce levels of inflammatory markers such as TNF-alpha and IL-6 in vitro. This suggests that this compound may possess similar capabilities, warranting further investigation into its mechanism of action . -

Anticancer Properties :

A pharmacological assessment revealed that compounds with analogous structures inhibited proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to interact with specific molecular targets involved in cancer progression was also noted .

Análisis De Reacciones Químicas

Formation of the Cyclopentyl-Thiophene Moiety

The cyclopentyl-thiophene subunit is synthesized via cross-coupling reactions , often involving organometallic intermediates. For example:

-

Iron-catalyzed coupling between bromocyclopentane derivatives and thiophene-containing Grignard reagents (Mg/Fe systems) under inert conditions (Argon/N₂) yields the cyclopentyl-thiophene backbone .

-

Palladium-mediated Suzuki-Miyaura coupling may also be employed for aryl-thiophene linkages, though this is less common for saturated cyclopentyl systems .

Morpholine Ring Functionalization

The morpholine ring is typically introduced via Buchwald-Hartwig amination :

-

Aryl halides (e.g., 4-(trifluoromethyl)phenyl bromide) react with morpholine derivatives in the presence of Pd₂(dba)₃/SPhos catalysts and LiHMDS as a base. This forms the 2-(4-(trifluoromethyl)phenyl)morpholino group .

Ketone Formation

The central methanone group is generated through Friedel-Crafts acylation or nucleophilic acyl substitution :

-

Cyclopentyl-thiophene intermediates react with acid chlorides (e.g., morpholino-substituted acyl chlorides) in the presence of Lewis acids like AlCl₃ .

Oxidation Reactions

-

Thiophene Oxidation : The thiophene ring can undergo oxidation with m-chloroperbenzoic acid (mCPBA) to form sulfoxide or sulfone derivatives, though this may destabilize the aromatic system .

-

Ketone Reduction : The methanone group is reducible to a secondary alcohol using LiAlH₄ or NaBH₄ , though this is rarely performed due to the compound’s primary application as a ketone .

Electrophilic Aromatic Substitution (EAS)

-

The electron-rich thiophene ring undergoes sulfonation or nitration under acidic conditions (H₂SO₄/HNO₃), though steric hindrance from the cyclopentyl group may limit reactivity .

-

The trifluoromethylphenyl group is inert to most EAS due to the electron-withdrawing -CF₃ substituent .

Nucleophilic Reactions

-

The morpholine nitrogen can undergo alkylation with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃, though tertiary amines like morpholine show limited reactivity .

Key Reaction Data Table

Stability and Reactivity Insights

-

Thermal Stability : Decomposition occurs above 250°C, primarily via cleavage of the morpholine-ketone bond .

-

Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (logP ≈ 3.8) .

-

Acid/Base Sensitivity : Stable under mild acidic conditions (pH 4–7) but degrades in strong bases (pH > 10) via ketone enolate formation .

Propiedades

IUPAC Name |

(1-thiophen-2-ylcyclopentyl)-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3NO2S/c22-21(23,24)16-7-5-15(6-8-16)17-14-25(11-12-27-17)19(26)20(9-1-2-10-20)18-4-3-13-28-18/h3-8,13,17H,1-2,9-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISFMNVMEVMBQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCOC(C3)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.